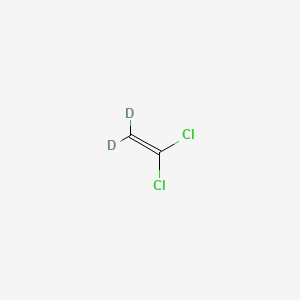
1,1-Dichloroéthène-d2
Vue d'ensemble
Description
“Ethene-1,1-d2, 2,2-dichloro-” is a compound that is related to Ethene, which is also known as Ethylene . Ethene is a colorless flammable gas that is used in the manufacture of polymers . The “d2” in the name indicates the presence of two deuterium (heavy hydrogen) atoms. The “2,2-dichloro-” indicates that there are two chlorine atoms attached to the second carbon atom in the ethene molecule .
Molecular Structure Analysis
The molecular structure of “Ethene-1,1-d2, 2,2-dichloro-” would be similar to that of Ethene, but with the modifications indicated by the name. That is, it would have two deuterium atoms and two chlorine atoms attached to the carbon atoms .Applications De Recherche Scientifique
Analyse des contaminants environnementaux
Le 1,1-Dichloroéthène-d2 est souvent étudié pour son impact sur l’environnement. Il est utilisé comme traceur pour comprendre le mouvement et la dégradation des hydrocarbures chlorés dans les eaux souterraines . Les chercheurs l’utilisent pour simuler le comportement des polluants et pour développer des stratégies de remédiation.
Études de cancérogénicité
Le composé a été évalué pour sa cancérogénicité par le Bureau de l’évaluation de la santé et de l’environnement de l’EPA. Il est classé dans le groupe C, indiquant aucune preuve chez l’homme mais des preuves limitées chez les animaux . Cela en fait un sujet d’intérêt en toxicologie et en recherche sur le cancer.
Spectroscopie vibrationnelle
Dans le domaine de la spectroscopie, le this compound est utilisé pour étudier les niveaux d’énergie vibrationnelle et électronique. Ses vibrations moléculaires donnent des informations sur la dynamique structurelle des hydrocarbures chlorés .
Recherche sur le mécanisme de neurotoxicité
Bien que la recherche spécifique citée implique le 1,2-dichloroéthane, il est étroitement lié au this compound. Les études sur les mécanismes de neurotoxicité, tels que le stress oxydatif et les changements de neurotransmetteurs, peuvent être pertinentes en raison des similitudes structurelles .
Analyse des voies métaboliques
La recherche sur le this compound comprend ses voies métaboliques dans les organismes. Il est utilisé pour comprendre les processus de toxication et de détoxication, en particulier dans les cellules hépatiques, et le rôle d’enzymes comme la P450 2E1 .
Mécanisme D'action
Target of Action
1,1-Dichloroethene-d2, also known as Ethene-1,1-d2, 2,2-dichloro-, primarily targets the central nervous system . It is an organochloride with the molecular formula CHCl2CH3 .
Mode of Action
The compound interacts with its targets, causing symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations
Biochemical Pathways
Anaerobic transformations of 1,1,1-trichloroethane (TCA), a precursor to 1,1-Dichloroethene-d2, have been studied. TCA was biologically transformed to 1,1-dichloroethane (DCA) and chloroethane (CA) and further to ethane by reductive dechlorination .
Pharmacokinetics
Like most chlorocarbons, it is poorly soluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of the action of 1,1-Dichloroethene-d2 is its impact on the central nervous system, leading to symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations .
Analyse Biochimique
Biochemical Properties
1,1-Dichloroethene-d2 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in detoxification processes. The compound is metabolized by cytochrome P450 enzymes, specifically the P450 2E1 isozyme, which catalyzes its conversion to reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to potential cytotoxic effects. Additionally, 1,1-Dichloroethene-d2 interacts with glutathione, a critical antioxidant, through conjugation reactions that help detoxify the reactive intermediates .
Cellular Effects
The effects of 1,1-Dichloroethene-d2 on various cell types and cellular processes are profound. In hepatocytes, the compound induces cytotoxicity by causing oxidative stress and depleting glutathione levels . This oxidative stress can lead to alterations in cell signaling pathways, affecting gene expression and cellular metabolism. In particular, the compound has been shown to cause liver damage in rodents, highlighting its hepatotoxic potential . Furthermore, 1,1-Dichloroethene-d2 can influence cell function by disrupting mitochondrial activity, leading to impaired energy production and increased apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,1-Dichloroethene-d2 involves its metabolism by cytochrome P450 enzymes to form reactive intermediates . These intermediates can bind covalently to proteins, lipids, and nucleic acids, causing cellular damage. The compound also inhibits the activity of certain enzymes, such as glutathione S-transferase, which plays a role in detoxification . Additionally, 1,1-Dichloroethene-d2 can induce changes in gene expression by activating stress response pathways, leading to the upregulation of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dichloroethene-d2 change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to 1,1-Dichloroethene-d2 in in vitro and in vivo studies has shown persistent cytotoxic effects, including sustained oxidative stress and chronic liver damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1-Dichloroethene-d2 vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage . At higher doses, 1,1-Dichloroethene-d2 can induce significant hepatotoxicity, nephrotoxicity, and pulmonary toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies in rodents have shown that high doses of 1,1-Dichloroethene-d2 can cause liver necrosis, kidney damage, and respiratory distress .
Metabolic Pathways
1,1-Dichloroethene-d2 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism to form reactive intermediates, such as chloroacetaldehyde and dichloroacetic acid . These intermediates can further react with glutathione to form conjugates that are excreted from the body . The metabolic pathways of 1,1-Dichloroethene-d2 also involve the formation of S-(chloroacetyl)glutathione, which is a detoxification product . These pathways highlight the role of enzymatic and non-enzymatic processes in the metabolism and detoxification of the compound.
Transport and Distribution
Within cells and tissues, 1,1-Dichloroethene-d2 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific binding proteins and transporters that facilitate its movement within the body . The distribution of 1,1-Dichloroethene-d2 is influenced by its interactions with cellular components, leading to its accumulation in certain tissues, such as the liver and kidneys . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and toxicity.
Subcellular Localization
The subcellular localization of 1,1-Dichloroethene-d2 affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . It can also be found in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . The localization of 1,1-Dichloroethene-d2 in these organelles is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of 1,1-Dichloroethene-d2 is essential for elucidating its biochemical and toxicological effects.
Propriétés
IUPAC Name |
1,1-dichloro-2,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIGDEPROXKC-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(Cl)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-73-5 | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


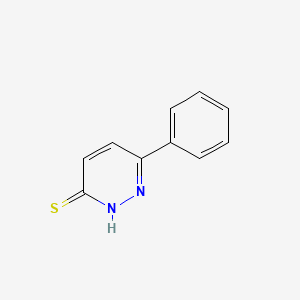

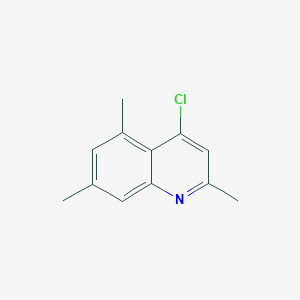
![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)
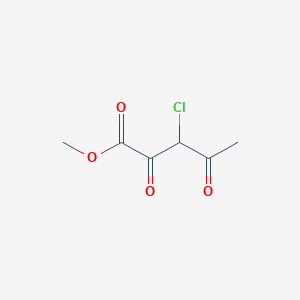

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
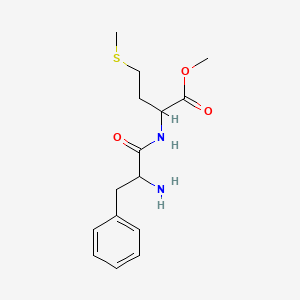
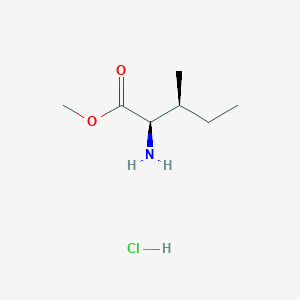
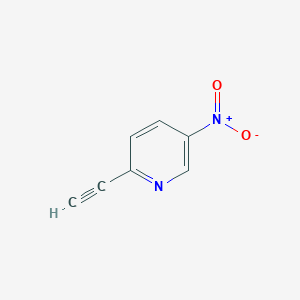
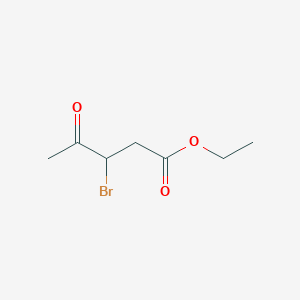
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
